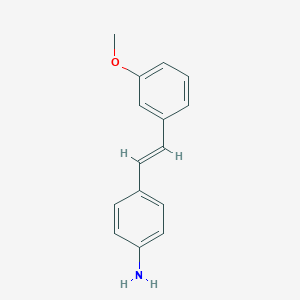
4-Amino-3'-methoxystilbene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3'-methoxystilbene is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-inflammatory Applications
Research has demonstrated that stilbenes, including 4-Amino-3'-methoxystilbene, exhibit significant anti-inflammatory effects. These compounds can modulate critical signaling pathways involved in inflammation, such as the NF-κB pathway.
- Mechanism of Action : Stilbenes can inhibit the activation of NF-κB by preventing IκBα degradation, thus reducing the expression of pro-inflammatory cytokines like TNF-α and IL-1β in macrophages .
- Case Studies : In vitro studies have shown that this compound significantly reduces inflammation markers in LPS-stimulated THP-1 human macrophages, indicating its potential for treating systemic inflammatory disorders .
Neuroprotective Effects
The neuroprotective properties of this compound are particularly relevant in the context of neurodegenerative diseases.
- Research Findings : Studies suggest that stilbenes can protect neuronal cells from oxidative stress and apoptosis. For instance, they have been shown to improve neuronal survival in models of Alzheimer's disease by inhibiting amyloid-beta aggregation and enhancing neurite outgrowth .
- Applications in CNS Disorders : Compounds similar to this compound have been investigated for their ability to mitigate neuroinflammation associated with conditions like stroke and Alzheimer's disease. They may provide therapeutic benefits by targeting inflammatory pathways in the central nervous system (CNS) .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies.
- Inhibition of Tumor Growth : Research indicates that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its utility as an adjunct therapy in cancer treatment.
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with multiple cellular signaling pathways, including those regulating cell cycle progression and apoptosis.
Comparative Analysis with Related Compounds
To better understand the unique applications of this compound, a comparative analysis with structurally related compounds is useful:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-Aminobiphenyl | Biphenyl structure with an amino group | Known carcinogen; used historically in rubber production |
| 4-Dimethylaminostilbene | Dimethylamino group at para position | Increased solubility; altered biological activity |
| 4-Amino-3'-bromostilbene | Bromine substitution at the 3' position | Exhibits unique reactivity patterns due to halogen presence |
Propriétés
Numéro CAS |
154028-32-7 |
|---|---|
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
4-[(E)-2-(3-methoxyphenyl)ethenyl]aniline |
InChI |
InChI=1S/C15H15NO/c1-17-15-4-2-3-13(11-15)6-5-12-7-9-14(16)10-8-12/h2-11H,16H2,1H3/b6-5+ |
Clé InChI |
KQIPLUOUWQXDOT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C=CC2=CC=C(C=C2)N |
SMILES isomérique |
COC1=CC=CC(=C1)/C=C/C2=CC=C(C=C2)N |
SMILES canonique |
COC1=CC=CC(=C1)C=CC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















